molecular formula C₁₉H₂₅NO₈ B1140163 Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside CAS No. 55652-76-1

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside

Cat. No.: B1140163
CAS No.: 55652-76-1
M. Wt: 395.4
InChI Key:
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Description

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside is a compound extensively employed in the biomedicine sector. It unveils promising therapeutic implications for specific ailments and is prominent in drug development. This compound serves as a fundamental component for diverse treatments, including antiviral and antibacterial therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-galactose followed by benzylation. The reaction conditions often include the use of acetic anhydride and benzyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops maintain high standards of cleanliness and control, ensuring the production of high-purity compounds. The production scale can range from kilograms to metric tons, depending on the demand.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like sodium azide are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major product is usually an azide derivative.

Scientific Research Applications

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in studies involving glycosylation processes and enzyme inhibition.

    Medicine: Investigated for its potential in antiviral and antibacterial therapies.

    Industry: Utilized in the production of pharmaceuticals and biochemical research

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Another glycoside with similar inhibitory effects on glycosyltransferases.

    Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside: A more complex glycoside used in similar biochemical applications.

Uniqueness

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside is unique due to its specific acetylation pattern, which enhances its stability and bioavailability. This makes it particularly effective in drug development and therapeutic applications.

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHNTCYTVQANIZ-FQBWVUSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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